molecular formula C14H25NO3 B8144338 tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B8144338
M. Wt: 255.35 g/mol
InChI Key: VUXOHFAXMHEECT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a tetrahydro-2H-pyran-4-yl substituent at the 3-position of the pyrrolidine ring. This structural motif is critical in medicinal chemistry and organic synthesis, as the Boc group facilitates selective deprotection during multi-step syntheses, while the tetrahydro-2H-pyran moiety enhances solubility and modulates steric and electronic properties. The compound is commonly employed as an intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors and antiviral agents .

Properties

IUPAC Name

tert-butyl 3-(oxan-4-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(16)15-7-4-12(10-15)11-5-8-17-9-6-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXOHFAXMHEECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction typically proceeds via initial imine formation between the amine group of (S)-3-(Boc-amino)pyrrolidine and tetrahydro-4H-pyran-4-one in dichloromethane (DCM), catalyzed by glacial acetic acid. Sodium tris(acetoxy)borohydride (STAB) then reduces the intermediate imine to the secondary amine. Critical parameters include:

  • Molar ratio : 1:1.1 pyrrolidine:ketone for driving reaction completion

  • Acid concentration : 0.33 equivalents acetic acid relative to amine

  • Temperature : Ambient (25°C) with 1–2 hour reaction times

The Boc-protecting group remains intact throughout the process, enabling straightforward isolation of the product.

Optimization and Yield Enhancement

Optimized protocols report 98% yield when using 42.94 mmol STAB per 21.47 mmol pyrrolidine precursor. Key purification steps involve:

  • Washing with saturated NaHCO₃ to neutralize excess acid

  • Dichloromethane extraction (2×50 mL)

  • Solvent evaporation under reduced pressure

Scalability has been demonstrated at the 5-gram scale without yield degradation, making this method industrially viable.

Photoredox Catalysis for Stereocontrolled Synthesis

Recent advances in photoredox catalysis enable stereoselective synthesis of pyrrolidine derivatives, though direct applications to the target compound remain exploratory.

Catalytic System Design

The Princeton University protocol employs:

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) as photosensitizer

  • NiCl₂·glyme (5 mol%) for cross-coupling

  • 4,4’-Dimethoxy-2,2’-bipyridine ligand (5 mol%)

Reactions proceed under blue LED irradiation (34 W, 7 cm distance) in acetonitrile at 25°C. While originally developed for acyl-pyrrolidine synthesis, adapting this system could enable C–H functionalization at the pyrrolidine 3-position.

Substrate Scope and Limitations

Benchmarking with analogous compounds shows:

Acyl ChlorideYield (%)Reaction Time (h)
Hydrocinnamoyl chloride8636
Cyclopropanecarbonyl7136
2-Cyclopentylacetyl8336

Adapting these conditions would require designing tetrahydro-2H-pyran-4-yl-containing electrophiles. Current data suggest moderate functional group tolerance, with electron-deficient substrates reacting more efficiently.

Electrochemical Synthesis for Scalable Production

Electrochemical methods provide a promising alternative, particularly for large-scale manufacturing.

Cell Configuration and Parameters

The Royal Society of Chemistry’s approach utilizes:

  • Carbon anode (3.0×0.8×0.2 cm)

  • Nickel cathode matching anode dimensions

  • Constant current (15 mA) in undivided cells

Key advantages include:

  • No external reductants required

  • 94% yield achieved in gram-scale syntheses

  • Ambient temperature operation

Reaction Scope and Purification

While developed for nitrogen heterocycle functionalization, this method could be adapted for introducing tetrahydro-2H-pyran-4-yl groups. Standard workup involves:

  • Ethyl acetate extraction (3×10 mL)

  • Column chromatography (petroleum ether/EtOAc 10:1)

  • Solvent evaporation under reduced pressure

Notably, phosphine ligands like PPh₃ (1 equivalent) prove critical for stabilizing reactive intermediates.

Comparative Analysis of Synthetic Methods

A systematic comparison reveals method-specific advantages:

ParameterReductive AminationPhotoredoxElectrochemical
Typical Yield (%)9871–8694
Reaction Time (h)33624
StereocontrolModerateHighLow
ScalabilityKilogram-scale<100 mgGram-scale
Catalyst Cost (USD/g)0.5 (STAB)120 (Ir catalyst)0.1 (electrodes)

Reductive amination offers the best combination of efficiency and scalability, while photoredox methods enable precise stereochemical outcomes despite higher costs. Electrochemical synthesis shows promise for green chemistry applications but requires further development for this specific target.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophiles employed.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tetrahydro-2H-pyran and tert-butyl carboxylate. The reaction conditions are crucial for optimizing yield and purity.

Medicinal Chemistry

This compound serves as an important intermediate in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease processes.

Case Study : A study demonstrated that derivatives of pyrrolidine compounds exhibit significant activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the construction of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating diverse chemical entities.

Data Table: Synthetic Routes

Reaction TypeExample ReactionProducts Formed
Nucleophilic Substitutiontert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine + amineAmine-substituted products
Reductiontert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine + LiAlH4Reduced pyrrolidine derivatives
Oxidationtert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine + KMnO4Hydroxymethyl derivatives

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its use in developing new antibiotics.

Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, hinting at applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues with Pyrrolidine Cores

Compound Name Key Substituents Key Differences/Applications Reference
tert-Butyl 3-azidopyrrolidine-1-carboxylate (7) Azide group at 3-position Used in click chemistry for triazole formation
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-pyridine and methoxy groups Targets kinase inhibition; bromine enhances reactivity
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxy and hydroxymethyl groups Stereospecific intermediate for chiral drugs
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate Tosyloxy leaving group Facilitates nucleophilic substitution reactions
  • Functional Group Impact :
    • The azide group in compound 7 enables Huisgen cycloaddition for triazole-linked drug candidates, contrasting with the tetrahydro-2H-pyran group, which provides steric bulk and metabolic stability .
    • Bromo and methoxy substituents (e.g., in ) increase electrophilicity and binding affinity to hydrophobic enzyme pockets compared to the ether-linked pyran group.

Piperidine and Pyridine Derivatives

Compound Name Key Features Applications Reference
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Dihydropyridine core with CF₃ group Precursor for CNS-targeting agents
tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'(2'H)-carboxylate Bipyridine system with CF₃ Antibacterial drug development
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Amino and hydroxyl groups Antitubercular activity
  • Core Heterocycle Comparison :
    • Piperidine derivatives (e.g., ) exhibit conformational flexibility due to the six-membered ring, whereas pyrrolidine derivatives (e.g., this compound) have restricted geometry, influencing target binding specificity.
    • The trifluoromethyl group in dihydropyridines enhances lipophilicity and metabolic resistance compared to the pyran group, which balances polarity and steric effects .

Stereochemical and Functional Variants

Compound Name Stereochemistry/Functional Groups Biological Relevance Reference
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4S) configuration Improved enantioselectivity in catalysis
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate Trans-amino-hydroxy arrangement Enhanced antimycobacterial potency

Biological Activity

Introduction

tert-Butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Properties

  • Chemical Name : this compound
  • CAS Number : 1538744-37-4
  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tetrahydro-2H-pyran in the presence of suitable reagents. Various synthetic pathways have been explored, leading to the development of efficient methods for producing this compound with high purity.

Pharmacological Properties

  • Anticancer Activity : Recent studies have indicated that compounds similar to tert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects : Research has highlighted the potential of this compound in modulating neurotransmitter systems, particularly through interactions with dopamine receptors. This may offer avenues for treating neuropsychiatric disorders .
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound possess antimicrobial properties, effective against a range of bacterial strains. The structure-function relationship is being studied to optimize these effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Neuropharmacological Investigation

In vitro assays revealed that compounds similar to tert-butyl derivatives exhibited selective binding to D3 dopamine receptors, indicating potential for treating conditions such as schizophrenia and Parkinson's disease. Further research is required to elucidate the full range of neuropharmacological effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
NeuropharmacologicalModulation of dopamine receptor activity
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

  • Methodology :

  • Step 1 : Start with a pyrrolidine scaffold functionalized at the 3-position. Introduce the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if a boronate ester is available) .
  • Step 2 : Protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP .
  • Purification : Use flash column chromatography with hexane/ethyl acetate gradients (e.g., 6:4 ratio) to isolate intermediates . Confirm purity via TLC (Rf ~0.25 under similar conditions) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the pyrrolidine ring protons (δ 2.5–4.0 ppm) and the tetrahydro-2H-pyran-4-yl group (δ 3.5–4.5 ppm for oxymethylene protons) .
  • X-ray crystallography : For unambiguous stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement parameters (e.g., R factor <0.05) ensure accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Keep in sealed containers at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tetrahydro-2H-pyran-4-yl moiety onto the pyrrolidine scaffold?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Optimize ligand-to-metal ratios to reduce side products .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity. Monitor reaction progress via LC-MS .
  • Table : Example reaction conditions from analogous compounds:
SubstrateCatalystSolventYieldReference
Pyrrolidine-BocPd(dba)₂THF45%
Pyrrolidine-BocPd(PPh₃)₄DMF65%

Q. How can stereochemical inconsistencies between NMR and X-ray data be resolved for derivatives of this compound?

  • Methodology :

  • NOESY experiments : Detect spatial proximity between pyrrolidine protons and the tetrahydro-2H-pyran-4-yl group to confirm relative stereochemistry .
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers and assign absolute configuration .

Q. What strategies mitigate poor solubility of this compound in aqueous media for biological assays?

  • Methodology :

  • Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS containing 0.1% Tween-80 to enhance dispersion .
  • Prodrug design : Replace the Boc group with a hydrophilic moiety (e.g., PEG linker) to improve pharmacokinetics .

Q. How should conflicting data on Boc deprotection kinetics under acidic conditions be analyzed?

  • Methodology :

  • Kinetic studies : Monitor deprotection rates using TFA (10–20% in DCM) via ¹H NMR. Compare half-lives (t₁/₂) at 25°C vs. 0°C to identify temperature-dependent side reactions .
  • Alternative acids : Test HCl/dioxane or HCO₂H for milder cleavage conditions to preserve sensitive functional groups .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across literature sources?

  • Methodology :

  • Purity verification : Re-crystallize the compound and compare melting points with literature values. Use DSC for precise thermal analysis .
  • NMR standardization : Calibrate spectrometers with internal standards (e.g., TMS) and report solvent/temperature conditions to ensure reproducibility .

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